molecular formula C14H19NO2 B8735832 6-(2-Dimethylaminoethoxy)-1-tetralone CAS No. 62325-06-8

6-(2-Dimethylaminoethoxy)-1-tetralone

Cat. No.: B8735832
CAS No.: 62325-06-8
M. Wt: 233.31 g/mol
InChI Key: CAIDTRYYHGGEMP-UHFFFAOYSA-N
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Description

6-(2-Dimethylaminoethoxy)-1-tetralone is a useful research compound. Its molecular formula is C14H19NO2 and its molecular weight is 233.31 g/mol. The purity is usually 95%.
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Properties

CAS No.

62325-06-8

Molecular Formula

C14H19NO2

Molecular Weight

233.31 g/mol

IUPAC Name

6-[2-(dimethylamino)ethoxy]-3,4-dihydro-2H-naphthalen-1-one

InChI

InChI=1S/C14H19NO2/c1-15(2)8-9-17-12-6-7-13-11(10-12)4-3-5-14(13)16/h6-7,10H,3-5,8-9H2,1-2H3

InChI Key

CAIDTRYYHGGEMP-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCOC1=CC2=C(C=C1)C(=O)CCC2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a mixture of 6-hydroxy-1-tetralone (Aldrich, 1.0 g, 6.17 mmol, 1.0 eq), N,N-dimethylethanolamine (Aldrich, 0.93 mL, 9.26 mmol, 1.5 eq), and triphenylphosphine (Aldrich, 2.43 g, 9.26 mmol, 1.5 eq) in THF (10 mL) was added diethyl azodicarboxylate (Aldrich, 1.94 mL, 12.34 mmol, 2.0 eq) at 0° C. The reaction mixture was gradually warmed to RT and continued to stir overnight. The solvent was evaporated in vacuo. The residue was purified by silica gel chromatography (3%-5% MeOH—CH2Cl2) to provide the product as orange oil. MS (ESI): 234 (M+H)+.
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0.93 mL
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10 mL
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diethyl azodicarboxylate
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1.94 mL
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Synthesis routes and methods II

Procedure details

Ether linked analogs such as 45, are prepared by the convergent synthesis depicted in scheme 13. The 6-hydroxy-1-tetralone 14 is reacted with an amine, such as N,N-dimethylethanolamine, preferably in the presence of PPh3 and DEAD at a temperature preferably between about 0° C. and about RT to form the 6-(2-dimethylamino-ethoxy)-3,4-dihydro-2H-naphthalen-1-one 42. the 6-(2-dimethylamino-ethoxy)-3,4-dihydro-2H-naphthalen-1-one 42 is reacted with hydroxylamine hydrochloride and base, such as Et3N. The reaction is heated above RT, preferably at reflux to form the oxime 43. Hydrogenation of the oxime 43, such as with Pd/C and H2 provides the amine 44 which can be coupled with the appropriate acid to form the desired compound 45.
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